Disperse Brown 1

Description

The exact mass of the compound C.I. This compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl3N4O4/c17-12-7-10(22(3-5-24)4-6-25)1-2-15(12)20-21-16-13(18)8-11(23(26)27)9-14(16)19/h1-2,7-9,24-25H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXLWTPFYWMBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066883 | |

| Record name | C.I. Disperse Brown 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23355-64-8 | |

| Record name | Disperse Brown 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23355-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-((3-Chlorol-4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)- bisethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023355648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-[[3-chloro-4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Brown 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE BROWN 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/326A2F5H4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Disperse Brown 1: Chemical Structure, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Brown 1, a monoazo dye, finds application in the textile industry for dyeing hydrophobic fibers. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and known biological effects. While detailed experimental data on its synthesis and spectral characterization are not extensively available in the public domain, this document consolidates existing information and presents a framework for its scientific evaluation. A key focus is placed on its cytotoxic effects, with a detailed experimental workflow for assessing its impact on cell viability and mitochondrial function.

Chemical Identity and Structure

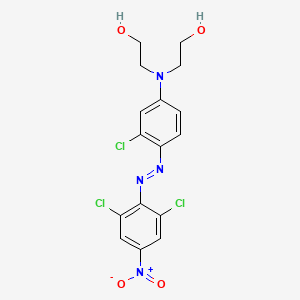

This compound is chemically identified as 2-[3-chloro-4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol.[1] Its structure is characterized by a substituted azobenzene core, which is typical for azo dyes.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-[3-chloro-4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol[1] |

| CAS Number | 23355-64-8[1] |

| Molecular Formula | C₁₆H₁₅Cl₃N₄O₄[1] |

| SMILES | OCCN(CCO)c1ccc(N=Nc2c(Cl)cc(cc2Cl)--INVALID-LINK--[O-])c(Cl)c1[1] |

| InChI | InChI=1S/C16H15Cl3N4O4/c17-12-7-10(22(3-5-24)4-6-25)1-2-15(12)20-21-16-13(18)8-11(23(26)27)9-14(16)19/h1-2,7-9,24-25H,3-6H2/b21-20+ |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various applications and biological systems. The data presented below is a combination of computed and experimentally determined values.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 433.67 g/mol | |

| Boiling Point | 647.5 °C at 760 mmHg | |

| Density | 1.543 g/cm³ | |

| Flash Point | 345.4 °C | |

| XLogP3-AA | 4.2 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 7 | |

| Rotatable Bond Count | 7 |

Synthesis

Manufacturing Method

The synthesis of this compound is achieved through a diazo coupling reaction. This involves the diazotization of 2,6-dichloro-4-nitroaniline, which is then coupled with N,N-bis(2-hydroxyethyl)-3-chloroaniline.

Experimental Protocol (Representative)

-

Diazotization of the Amine:

-

Dissolve 2,6-dichloro-4-nitroaniline in an acidic solution (e.g., hydrochloric acid in water).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve the coupling component, N,N-bis(2-hydroxyethyl)-3-chloroaniline, in a suitable solvent.

-

Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring.

-

The coupling reaction is typically carried out at a controlled pH, often in the range of 4-5, which can be maintained by the addition of a buffer like sodium acetate.

-

The reaction mixture is stirred at a low temperature (0-5 °C) for several hours to allow for the formation of the azo dye precipitate.

-

-

Isolation and Purification:

-

The precipitated this compound is collected by filtration.

-

The crude product is then washed with cold water to remove any unreacted starting materials and salts.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography. The choice of solvent for recrystallization would depend on the solubility of the dye and impurities.

-

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While specific spectra for this dye are not publicly available, the expected characteristics are described below.

UV-Visible Spectroscopy

-

Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For azo dyes, the color is due to the extended π-conjugated system of the azobenzene structure.

-

Expected Spectrum: this compound is expected to show strong absorption bands in the visible region, which are responsible for its brown color. The λmax (wavelength of maximum absorbance) would likely be in the range of 400-500 nm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

-

Expected Spectrum: Key characteristic peaks for this compound would include:

-

O-H stretching from the hydroxyl groups (~3300-3500 cm⁻¹).

-

C-H stretching from the aromatic and aliphatic parts of the molecule (~2850-3100 cm⁻¹).

-

N=N stretching of the azo group (~1400-1450 cm⁻¹).

-

C-N stretching (~1250-1350 cm⁻¹).

-

C-O stretching of the alcohol groups (~1000-1200 cm⁻¹).

-

C-Cl stretching (~600-800 cm⁻¹).

-

N-O stretching of the nitro group (~1500-1550 cm⁻¹ and 1300-1370 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are most common for organic molecules.

-

Expected ¹H NMR Spectrum: The proton NMR spectrum would show distinct signals for the aromatic protons on the two different benzene rings, with their chemical shifts influenced by the various substituents (Cl, NO₂, azo group, and the aminoethanol group). Signals for the methylene protons of the hydroxyethyl groups would also be present.

-

Expected ¹³C NMR Spectrum: The carbon NMR spectrum would show signals for all 16 carbon atoms in the molecule, with the chemical shifts indicating their electronic environment. Aromatic carbons would resonate at lower field (higher ppm) compared to the aliphatic carbons of the hydroxyethyl groups.

Toxicological Profile: Cytotoxicity and Mitochondrial Dysfunction

Recent studies have indicated that this compound can exhibit cytotoxic effects. One study demonstrated that it impairs cell viability and mitochondrial function in intestinal porcine epithelial cells (IPEC-J2) and mouse epidermal keratinocytes (MPEK-BL6). The potential toxicity is thought to be related to the reduction of the azo group, which can lead to the formation of harmful aromatic amines.

Experimental Protocol: Cell Viability and Mitochondrial Respiration Assays

The following is a detailed methodology for assessing the cytotoxic effects of this compound, based on the aforementioned study.

-

Cell Culture and Treatment:

-

Culture IPEC-J2 or MPEK-BL6 cells in appropriate culture medium and conditions until they reach a suitable confluency.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or acetone).

-

Expose the cells to various concentrations of this compound for different time periods (e.g., 3 hours to 3 days). Include a solvent control group.

-

-

Cell Viability Assay (e.g., using a fluorescent dye-based method):

-

After the treatment period, wash the cells with phosphate-buffered saline (PBS).

-

Add a viability staining solution (e.g., CellTox™ Green Cytotoxicity Assay) that selectively stains dead cells.

-

Incubate the cells with the dye according to the manufacturer's instructions.

-

Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates a decrease in cell viability.

-

Quantify cell viability relative to the solvent control.

-

-

Mitochondrial Respiration Assay (e.g., using Seahorse XF Analyzer):

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Treat the cells with this compound as described above.

-

Perform a Seahorse XF Cell Mito Stress Test to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

-

This involves the sequential injection of mitochondrial stressors:

-

Oligomycin: Inhibits ATP synthase, allowing for the measurement of ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, revealing the maximal respiration capacity.

-

Rotenone/Antimycin A: Inhibit Complex I and III of the electron transport chain, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Analyze the OCR and ECAR data to determine the effects of this compound on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

-

Experimental Workflow Diagram

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Conclusion

This compound is a well-defined chemical entity with known applications in the textile industry. While its fundamental chemical and physical properties are documented, there is a notable lack of detailed, publicly available experimental data regarding its synthesis and comprehensive spectroscopic characterization. The primary area of recent research interest lies in its toxicological profile, with evidence suggesting that it can induce cytotoxicity and mitochondrial dysfunction. The provided experimental workflow offers a robust framework for further investigation into its biological effects. For researchers and drug development professionals, a thorough understanding of both the chemical properties and the potential bioactivity of such compounds is essential for safe handling, application, and the development of new molecules with desired properties. Further studies are warranted to fully elucidate the mechanisms of its toxicity and to obtain a complete set of experimental data for this compound.

References

An In-depth Technical Guide to Disperse Brown 1 (CAS No. 23355-64-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Brown 1, with the Chemical Abstracts Service (CAS) number 23355-64-8, is a synthetic monoazo dye belonging to the disperse class of colorants. Primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester, it is recognized for its brown hue and fair to good fastness properties. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical characteristics, toxicological profile, and analytical methodologies. Detailed experimental protocols for its synthesis and quantitative analysis are presented. Furthermore, this document elucidates the toxicological mechanisms, including a proposed signaling pathway for skin sensitization, a known adverse effect of this compound. Safety, handling, and environmental considerations are also discussed to provide a complete reference for professionals working with this chemical.

Physicochemical Properties

This compound is a dark brown powder with low solubility in water but is soluble in some organic solvents.[1] Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 23355-64-8[2] |

| Chemical Name | 2,2'-[[3-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol[3] |

| Molecular Formula | C16H15Cl3N4O4[3] |

| Molecular Weight | 433.67 g/mol [3] |

| Synonyms | C.I. This compound, C.I. 11152, Disperse Brown 3R, Terasil Brown 3R |

| Property | Value |

| Appearance | Dark brown powder |

| Boiling Point | 647.5 °C (predicted) |

| Flash Point | 345.4 °C (predicted) |

| Water Solubility | Low |

| Organic Solvent Solubility | Soluble in acetone and ethanol |

Synthesis and Manufacturing

The synthesis of this compound is achieved through a diazotization and coupling reaction. The general manufacturing process involves the diazotization of 2,6-dichloro-4-nitroaniline, which is then coupled with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a generalized procedure based on the known synthesis of similar azo dyes.

Materials:

-

2,6-dichloro-4-nitroaniline

-

N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Urea

-

Sodium acetate

-

Ice

-

Water

-

Ethanol

Procedure:

-

Diazotization:

-

In a beaker, dissolve 2,6-dichloro-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5°C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

-

Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization.

-

Add a small amount of urea to destroy any excess nitrous acid.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine in an aqueous solution of acetic acid.

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

-

Maintain the temperature at 0-5°C and a slightly acidic pH by adding sodium acetate as a buffer.

-

Continue stirring for 2-3 hours to allow the coupling reaction to complete.

-

-

Isolation and Purification:

-

The precipitated this compound is collected by filtration.

-

Wash the crude product with cold water to remove any unreacted starting materials and salts.

-

Recrystallize the product from a suitable solvent such as ethanol to obtain the purified dye.

-

Dry the final product in a vacuum oven.

-

Figure 1: Synthesis workflow for this compound.

Toxicological Profile

This compound is classified as harmful if swallowed and causes serious eye damage. It is also known to be a skin sensitizer, which can lead to allergic contact dermatitis.

| Endpoint | Result | Species |

| Acute Oral Toxicity (LD50) | ~2 g/kg | Rat |

| Eye Irritation | Causes serious eye damage | - |

| Skin Sensitization | May cause an allergic skin reaction | Human |

Mechanism of Skin Sensitization

The skin sensitization potential of this compound is a significant toxicological concern. As an azo dye, it can be metabolized by the skin microbiota. The reductive cleavage of the azo bond can lead to the formation of aromatic amines. These smaller molecules can act as haptens, which are small molecules that can elicit an immune response only when attached to a large carrier such as a protein.

The proposed mechanism involves the following key events:

-

Metabolic Activation: Skin bacteria reduce the azo linkage of this compound, releasing aromatic amines.

-

Haptenation: The reactive aromatic amine metabolites covalently bind to skin proteins, forming hapten-protein conjugates.

-

Keratinocyte Activation: These conjugates can induce stress responses in keratinocytes, leading to the activation of signaling pathways such as the Keap1-Nrf2-ARE pathway. This results in the production of pro-inflammatory cytokines and chemokines.

-

Dendritic Cell Activation and Migration: Langerhans cells (dendritic cells in the skin) recognize and process the hapten-protein conjugates. They become activated, mature, and migrate to the draining lymph nodes.

-

T-cell Priming and Proliferation: In the lymph nodes, the activated dendritic cells present the haptenated peptides to naive T-cells, leading to their proliferation and differentiation into allergen-specific effector and memory T-cells.

-

Elicitation Phase: Upon subsequent exposure to this compound, the memory T-cells are rapidly activated, leading to an inflammatory response characteristic of allergic contact dermatitis.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Disperse Brown 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of Disperse Brown 1 (C.I. 11152), an azo dye used in the textile industry. This document details the chemical properties, synthesis of key precursors, and the final manufacturing process of this compound, including experimental protocols and quality control considerations.

Introduction to this compound

This compound is a monoazo dye characterized by its brown hue and its application in dyeing hydrophobic fibers such as polyester.[1][2] Its low water solubility necessitates its application as a fine dispersion in an aqueous dye bath.[3] The dye is valued for its coloration properties on synthetic textiles.[1]

Chemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 11152 | |

| CAS Number | 23355-64-8 | |

| Molecular Formula | C₁₆H₁₅Cl₃N₄O₄ | |

| Molecular Weight | 433.67 g/mol | |

| Appearance | Deep dark brown powder | |

| Solubility | Soluble in acetone and alcohol; insoluble in water. |

Manufacturing Process Overview

The synthesis of this compound is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction with a coupling component.

The key raw materials are:

-

Diazo Component: 2,6-dichloro-4-nitroaniline

-

Coupling Component: N,N-bis(2-hydroxyethyl)-3-chloroaniline

The overall synthesis pathway is illustrated below.

Caption: Overall synthesis pathway of this compound.

Synthesis of Precursors

Synthesis of 2,6-dichloro-4-nitroaniline (Diazo Component)

2,6-dichloro-4-nitroaniline is synthesized via the chlorination of p-nitroaniline. Several methods have been reported, with variations in the chlorinating agent and reaction conditions.

Method 1: Chlorination with Potassium Chlorate and HCl

This method involves the direct chlorination of p-nitroaniline in a concentrated hydrochloric acid solution using potassium chlorate.

Experimental Protocol:

-

Dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid at 50°C in a reaction flask.

-

Gradually add a solution of 16.4 g of potassium chlorate in 350 ml of water to the reaction mixture at approximately 25°C.

-

After the addition is complete, dilute the reaction mixture with a large volume of water.

-

Collect the precipitated 2,6-dichloro-4-nitroaniline by filtration.

-

Wash the precipitate thoroughly with water, followed by a small amount of alcohol.

-

Purify the product by crystallization from glacial acetic acid or a mixture of acetic acid and alcohol.

Quantitative Data:

| Parameter | Value |

| Yield | 87% |

| Melting Point | 185-188°C |

| Appearance | Lemon-yellow needles |

Method 2: Chlorination with Chlorine Bleaching Liquor

This process utilizes chlorine bleaching liquor in the presence of an acid and a dispersing agent.

Experimental Protocol:

-

Suspend 1 mole of 4-nitroaniline in a dilute aqueous solution containing 3-6 moles of hydrochloric acid or nitric acid and a stable dispersing agent.

-

Initiate the chlorination at 5-10°C, then raise the temperature to 15-20°C.

-

Once 90-95% of the intermediate 2-chloro-4-nitroaniline has been converted to the dichloro product, increase the temperature to 70°C without further addition of the bleaching liquor.

-

Continue the chlorination by adding more chlorine bleaching liquor at a temperature between 20°C and 70°C.

-

Adjust the pH of the suspension to 9.0.

-

Filter the 2,6-dichloro-4-nitroaniline and wash it with a dilute mineral acid.

Quantitative Data:

| Parameter | Value |

| Yield | ≥ 80% |

| Purity | ≥ 96% |

| Melting Point | 187-191°C |

Synthesis of N,N-bis(2-hydroxyethyl)-3-chloroaniline (Coupling Component)

This precursor is synthesized by the N,N-dialkylation of 3-chloroaniline.

Method 1: Reaction with Ethylene Oxide (Ethoxylation)

This industrial method involves the direct reaction of 3-chloroaniline with ethylene oxide at elevated temperatures.

Experimental Protocol:

-

Charge 127.5 parts by weight of 3-chloroaniline into a reactor.

-

Heat the reactor to 140-150°C.

-

Introduce ethylene oxide into the reactor over a period of 6-8 hours while maintaining the temperature.

-

After the addition is complete, maintain the reaction mixture at the same temperature for an additional 30-60 minutes.

Quantitative Data:

| Parameter | Value |

| Yield | 98.5% |

Method 2: Reaction with 2-Chloroethanol

This method involves the N-alkylation of 3-chloroaniline with 2-chloroethanol in the presence of a base.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 1.0 mole of 3-chloroaniline, 2.5 moles of 2-chloroethanol, and 2.5 moles of a base (e.g., sodium hydroxide or potassium carbonate) in a sufficient amount of water to dissolve the base.

-

Heat the mixture to reflux with vigorous stirring for 6-8 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Final Synthesis of this compound

The final stage of manufacturing involves the diazotization of 2,6-dichloro-4-nitroaniline and the subsequent azo coupling with N,N-bis(2-hydroxyethyl)-3-chloroaniline.

Diazotization of 2,6-dichloro-4-nitroaniline

Caption: General workflow for the diazotization of an aromatic amine.

Experimental Protocol:

-

Dissolve 2,6-dichloro-4-nitroaniline in a cold concentrated acid such as sulfuric acid or a mixture of acetic and propionic acids.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Prepare a solution of sodium nitrite in water and cool it to 0-5°C.

-

Slowly add the cold sodium nitrite solution to the amine solution with vigorous stirring, ensuring the temperature remains below 5°C. The formation of nitrosyl sulfuric acid may occur as an intermediate.

-

Continue stirring the mixture at 0-5°C for an additional 30-60 minutes to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.

Azo Coupling Reaction

Experimental Protocol:

-

Dissolve N,N-bis(2-hydroxyethyl)-3-chloroaniline in a suitable solvent such as a 1:1 ethanol/water mixture or acetic acid.

-

Cool the solution of the coupling component to 0-5°C in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution to the cooled coupling component solution with vigorous stirring.

-

Maintain the pH of the reaction mixture between 4 and 5 by the portion-wise addition of a saturated sodium acetate solution.

-

A colored precipitate of this compound will form.

-

Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

-

Filter the precipitated dye.

-

Wash the dye thoroughly with cold water until the filtrate is neutral.

-

Dry the crude this compound in an oven at 60-80°C.

Purification and Quality Control

The crude this compound dye requires purification to remove unreacted starting materials, by-products, and salts.

Purification:

-

Recrystallization: The crude dye can be purified by recrystallization from a suitable organic solvent.

-

Washing: Thorough washing with water is crucial to remove inorganic salts.

Quality Control:

The quality of the final this compound product is assessed using various analytical techniques to ensure it meets the required specifications for dyeing applications.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are used to determine the purity of the dye and to identify and quantify any impurities.

-

Spectroscopy:

-

UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and the color strength of the dye.

-

FTIR Spectroscopy: To confirm the presence of characteristic functional groups in the dye molecule.

-

-

Dispersion Stability Test: The stability of the dye dispersion is evaluated, which is critical for the dyeing process. This can involve observing the dye solution for any agglomeration or precipitation over time, especially at elevated temperatures.

-

Fastness Tests: The dyed fabric is subjected to various fastness tests to evaluate its performance, including:

-

Light Fastness: Resistance to fading upon exposure to light.

-

Wash Fastness: Resistance to color loss during washing.

-

Rubbing Fastness: Resistance to color transfer upon rubbing.

-

Distinction Between this compound and this compound:1

It is important to distinguish this compound from a closely related dye, this compound:1 (C.I. 11152:1). The key difference lies in the diazo component used for their synthesis.

| Dye | Diazo Component |

| This compound | 2,6-dichloro-4-nitroaniline |

| This compound:1 | 2-bromo-6-chloro-4-nitrobenzenamine |

This difference in the starting material results in a different final molecule with distinct properties.

Conclusion

The synthesis and manufacturing of this compound is a well-established process in the dye industry, involving the synthesis of key chlorinated and nitrated aromatic precursors followed by a classical diazotization and azo coupling reaction. Strict control over reaction conditions and thorough purification and quality control are essential to produce a high-quality dye with the desired performance characteristics for textile applications. This guide provides a detailed overview of the core technical aspects of this process for researchers and professionals in the field.

References

Spectroscopic Profile of Disperse Brown 1: A Technical Guide

Introduction

Disperse Brown 1, identified by the Colour Index number 11152, is a monoazo dye utilized in the textile industry for dyeing polyester and other synthetic fibers.[1] Its chemical structure, 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol, gives rise to its characteristic brown color and dyeing properties.[2] A thorough understanding of its spectroscopic characteristics is essential for quality control, analytical identification, and research into its properties and applications. This guide provides a detailed overview of the Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data of this compound. Due to the limited availability of direct experimental data in public databases, this guide combines available information with predictive analysis based on the dye's molecular structure and the spectroscopic properties of its precursors.

Chemical Structure and Synthesis

This compound (C₁₆H₁₅Cl₃N₄O₄, Molar Mass: 433.67 g/mol ) is synthesized through the diazotization of 2,6-dichloro-4-nitroaniline, followed by an azo coupling reaction with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.[1]

The synthesis workflow is depicted in the following diagram:

Caption: Synthesis workflow of this compound.

Spectroscopic Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of azo dyes is characterized by strong absorption bands in the visible region, which are responsible for their color. These absorptions arise from π → π* electronic transitions within the conjugated system of the molecule. The spectrum of this compound exhibits a broad absorption band in the visible range, typical for brown dyes which absorb across a wide range of wavelengths.

| Parameter | Value | Reference |

| λmax (nm) | Not explicitly reported, but the visible spectrum shows a broad absorption between 400 and 600 nm. | [3] |

| Solvent | Not specified in the available graphical data. Typically measured in solvents like ethanol, acetone, or DMF. | |

| Appearance | Red-light brown to deep dark brown powder. | [1] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400 - 3200 | O-H stretch | Broad band due to the hydroxyl groups of the ethanolamine moiety. |

| 3100 - 3000 | Aromatic C-H stretch | Characteristic of the benzene rings. |

| 2950 - 2850 | Aliphatic C-H stretch | From the ethylene groups in the N,N-bis(2-hydroxyethyl) substituent. |

| 1600 - 1585, 1500 - 1400 | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1590 and ~1345 | N-O stretch (NO₂) | Asymmetric and symmetric stretching of the nitro group. |

| ~1450 | N=N stretch | Azo group stretching, often weak or obscured by aromatic ring vibrations. |

| 1350 - 1250 | C-N stretch | Aromatic amine stretching. |

| 1250 - 1000 | C-O stretch | From the primary alcohol groups. |

| 800 - 600 | C-Cl stretch | Characteristic of the chlorinated aromatic rings. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. In the absence of experimental NMR data for this compound, the following tables provide predicted chemical shifts based on its structure and data from analogous compounds.

¹H NMR Predicted Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.3 | s | 2H | Aromatic protons on the dinitrophenyl ring. |

| ~7.5 | m | 3H | Aromatic protons on the chloroaniline ring. |

| ~4.9 | t | 2H | -OH protons of the hydroxyethyl groups (can be broad and exchangeable). |

| ~3.8 | t | 4H | -CH₂- protons adjacent to the hydroxyl group (-CH₂OH). |

| ~3.6 | t | 4H | -CH₂- protons adjacent to the nitrogen atom (-N-CH₂-). |

¹³C NMR Predicted Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Aromatic C-N |

| ~148 | Aromatic C-NO₂ |

| ~145 | Aromatic C-N=N |

| ~135 | Aromatic C-Cl |

| ~130 - 120 | Aromatic C-H |

| ~60 | -CH₂OH |

| ~55 | -N-CH₂- |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a disperse dye like this compound.

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving a small, accurately weighed amount of the dye in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or dimethylformamide). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The spectrum is recorded over a wavelength range of 200-800 nm. The solvent is used as a reference in the reference cuvette. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid dye powder is mixed with dry potassium bromide (KBr) and ground to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared spectrophotometer.

-

Data Acquisition: The FT-IR spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the dye is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-field Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are used, and the data is processed with Fourier transformation, phasing, and baseline correction. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. While direct experimental data for FT-IR and NMR are not widely available, a predictive analysis based on the known chemical structure and the properties of its precursors offers valuable insights for researchers, scientists, and professionals in drug development and related fields. The provided experimental protocols serve as a standard methodology for the characterization of this and similar dye molecules.

References

An In-depth Technical Guide to the Solubility of Disperse Brown 1

For Researchers, Scientists, and Drug Development Professionals

Introduction to Disperse Brown 1

This compound, also known by its Colour Index name C.I. 11152, is a monoazo dye.[1] Its chemical structure and properties make it sparingly soluble in aqueous solutions but soluble in certain organic solvents. Understanding its solubility is crucial for its application in dyeing processes, as well as for toxicological and environmental assessments.

Chemical and Physical Properties:

| Property | Value |

| Chemical Formula | C16H15Cl3N4O4[1] |

| Molecular Weight | 433.67 g/mol [1] |

| CAS Number | 23355-64-8[1] |

| IUPAC Name | 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol[1] |

Qualitative Solubility of this compound

While precise quantitative data is unavailable, qualitative assessments of the solubility of this compound and similar disperse dyes have been reported. This information provides a foundational understanding of suitable solvent systems for this compound.

Table 1: Qualitative Solubility of this compound and Structurally Similar Dyes

| Solvent | Solubility | Reference |

| Acetone | Soluble | |

| Ethanol | Soluble | |

| Methanol | Soluble | |

| Benzene | Soluble | |

| n-Hexane | Insoluble | |

| Water | Insoluble |

Note: This table is based on qualitative statements from sources describing the solubility of this compound or closely related monomeric/polymeric disperse dyes.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed experimental protocol for determining the solubility of this compound in an organic solvent. This protocol is a synthesized methodology based on established techniques for poorly soluble azo dyes, such as gravimetric methods and co-solvent systems.

Objective: To determine the saturation solubility of this compound in a selected organic solvent (e.g., acetone, ethanol) at a specified temperature.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Selected organic solvent (e.g., acetone, ethanol) of analytical grade

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or incubator

-

Analytical balance (accurate to 0.01 mg)

-

Syringe filters (0.22 µm pore size, compatible with the chosen solvent)

-

Glass vials with screw caps

-

Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound powder and add it to a glass vial containing a known volume of the selected organic solvent. The excess of the dye is crucial to ensure that a saturated solution is achieved.

-

For sparingly soluble dyes, a small amount of a co-solvent like DMSO can be used to aid initial dispersion. If using a co-solvent, prepare a concentrated stock solution in DMSO first (e.g., 10 mM) by vortexing until fully dissolved. Then, add this stock solution dropwise to the primary solvent while stirring.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature water bath or incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Stir the solution using a magnetic stirrer at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, stop the stirring and allow the undissolved dye particles to settle for a specified time (e.g., 2 hours) at the same constant temperature.

-

Carefully draw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved particles.

-

-

Quantification of Solute (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the dye.

-

Once the solvent is completely evaporated, reweigh the vial containing the dried this compound residue.

-

The mass of the dissolved dye is the difference between the final and initial weights of the vial.

-

Calculate the solubility in g/L using the mass of the dissolved dye and the volume of the solvent used.

-

-

Quantification of Solute (Spectrophotometric Method - Alternative):

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Measure the absorbance of these standard solutions at the wavelength of maximum absorbance (λmax) for this compound to generate a calibration curve.

-

Take a precise volume of the filtered saturated solution and dilute it with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, taking the dilution factor into account.

-

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility Determination

The determination of solubility follows a logical progression from establishing equilibrium to separating the dissolved and undissolved phases, and finally to quantifying the amount of dissolved solute.

Logical Relationship Diagram:

Caption: Logical steps in the determination of solubility.

Conclusion

While quantitative solubility data for this compound remains elusive in publicly accessible databases and literature, this guide provides a comprehensive overview of its qualitative solubility characteristics and a detailed experimental protocol for its quantitative determination. The provided workflow and logical diagrams offer a clear framework for researchers to approach the solubility assessment of this and other similar disperse dyes. Accurate determination of solubility is a critical first step for any further research or application involving this compound.

References

In-Depth Technical Guide: Molecular Weight of C.I. Disperse Brown 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and related physicochemical properties of C.I. Disperse Brown 1. The information is compiled from various chemical databases and supplier information to ensure accuracy and relevance for research and development applications.

Physicochemical Data Summary

C.I. This compound is a disperse dye characterized as an azo compound. It is primarily used in the dyeing of polyester and other synthetic fibers. For scientific purposes, understanding its precise molecular weight and formula is critical for stoichiometric calculations, analytical method development, and toxicological studies. The key quantitative data for C.I. This compound are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Name | 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol | [1][2] |

| C.I. Name | This compound | [1][3][4] |

| C.I. Number | 11152 | |

| CAS Registry Number | 12236-00-9, 23355-64-8 | |

| Molecular Formula | C₁₆H₁₅Cl₃N₄O₄ | |

| Molecular Weight | 433.67 g/mol | |

| Synonyms | Disperse Brown 3G, Disperse Brown 3RD, Disperse Brown S-3R |

Chemical Identity and Molecular Weight

The molecular weight of a compound is a fundamental property derived from its molecular formula. The diagram below illustrates the relationship between the molecular formula and the resulting molecular weight for C.I. This compound.

Caption: Derivation of Molecular Weight from Molecular Formula.

References

Health and Safety Profile of Disperse Brown 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dated: November 28, 2025

This technical guide provides a comprehensive overview of the available health and safety information for the azo dye, Disperse Brown 1 (CAS No. 23355-64-8). Due to a scarcity of publicly available, in-depth toxicological studies specifically for this compound, this report supplements known data with information from analogous disperse dyes and established testing protocols to provide a robust safety profile. All quantitative data is summarized for clarity, and where available, experimental methodologies are detailed.

Chemical and Physical Properties

This compound is a monoazo dye characterized by the following properties:

| Property | Value | Source |

| Chemical Name | 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol | PubChem[1] |

| CAS Number | 23355-64-8 | PubChem[1] |

| Molecular Formula | C₁₆H₁₅Cl₃N₄O₄ | PubChem[1] |

| Molecular Weight | 433.67 g/mol | PubChem[1] |

| Appearance | Brown powder | Inferred from common use |

| Solubility | Low water solubility | General property of disperse dyes |

Toxicological Data Summary

The available toxicological data for this compound is limited. The following table summarizes the known information and provides context from related disperse dyes. It is crucial to note that data from analogous compounds should be interpreted with caution.

| Toxicological Endpoint | This compound | Data from Analogue Dyes | Source |

| Acute Oral Toxicity | No data available. GHS classification suggests "Harmful if swallowed". | Disperse Red 11: LD50 > 5 g/kg (female rats), 0.7-1.0 g/kg (male rats). | [2] |

| Dermal Irritation | No data available. | Disperse Red 11: Mildly to moderately irritating. | |

| Eye Irritation | No data available. GHS classification indicates "Causes serious eye damage". | Disperse Red 11: Negative for eye irritation in rabbits. | |

| Skin Sensitization | Moderate sensitizer. Lowest concentration causing a significant increase in lymph node cell number in a biphasic murine LLNA was 3%. | Disperse Blue 1: Moderate sensitizer in guinea pigs. Patch tests in humans show that disperse dyes are a common cause of contact allergy. | |

| Mutagenicity | No data available. | Many azo dyes have shown mutagenic potential in the Ames test, often dependent on the specific chemical structure and the presence of certain functional groups like nitroaromatics. Disperse Red 1 and Disperse Red 13 tested positive in the Salmonella assay. | |

| Carcinogenicity | No data available. | Some disperse dyes, such as Disperse Blue 1, are reasonably anticipated to be human carcinogens based on animal studies. The carcinogenicity of anthraquinone-based dyes is influenced by functional groups. | |

| Toxicokinetics | No specific data available. | Disperse Red 11 is rapidly absorbed into the blood from the lungs in rats. |

Experimental Protocols

Detailed experimental protocols for the key toxicological endpoints are described below, based on internationally recognized guidelines.

Skin Sensitization: Murine Local Lymph Node Assay (LLNA)

The potential of a substance to cause skin sensitization is commonly assessed using the Murine Local Lymph Node Assay (LLNA), as outlined in OECD Guideline 429.

Principle: The LLNA measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice. An increase in lymphocyte proliferation is indicative of a sensitization response.

Methodology:

-

Animal Model: Typically, CBA/Ca or CBA/J strain mice are used.

-

Dose Selection: A preliminary screening test is often conducted to determine the highest tolerated dose that does not cause significant local irritation or systemic toxicity.

-

Test Groups: A minimum of four animals per group is used. At least three concentrations of the test substance in a suitable vehicle (e.g., acetone/olive oil) are tested, along with a vehicle control group and a positive control group (using a known sensitizer).

-

Application: The test substance is applied to the dorsal surface of both ears daily for three consecutive days.

-

Proliferation Measurement: Five days after the first application, a solution of ³H-methyl thymidine is injected intravenously. The mice are sacrificed a few hours later, and the draining auricular lymph nodes are excised.

-

Data Analysis: The incorporation of ³H-methyl thymidine into the DNA of the lymph node cells is measured using a scintillation counter. The Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is three or greater at one or more concentrations.

A biphasic LLNA protocol, as used in the study that classified this compound as a moderate sensitizer, involves a "sensitization-challenge" approach. In this modified protocol, the test substance is first applied to the back for three days (sensitization phase), followed by a rest period, and then applied to the ears for three days (challenge phase).

Acute Eye Irritation/Corrosion: In Vivo (Draize Test)

The potential for a substance to cause eye irritation or corrosion is traditionally evaluated using the in vivo rabbit eye test, also known as the Draize test, as described in OECD Guideline 405.

Principle: The test substance is applied to one eye of a rabbit, and the effects on the cornea, iris, and conjunctiva are observed and scored over a period of time.

Methodology:

-

Animal Model: Albino rabbits are used due to their large, unpigmented eyes which allow for easy observation of reactions.

-

Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application. The observation period may be extended up to 21 days to assess the reversibility of any effects.

-

Scoring: Lesions of the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling) are scored according to a standardized system.

-

Classification: The classification of the substance as an irritant or corrosive is based on the severity and reversibility of the observed ocular lesions.

Mutagenicity: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical, as outlined in OECD Guideline 471.

Principle: This test uses several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These bacteria cannot grow in a histidine-free medium unless a reverse mutation (back mutation) occurs. The test substance is assessed for its ability to cause this reverse mutation.

Methodology:

-

Bacterial Strains: A set of specific Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are used, which are sensitive to different types of mutagens.

-

Metabolic Activation: The test is performed both with and without an external metabolic activation system (S9 mix), which is typically a liver enzyme preparation from rats, to mimic mammalian metabolism.

-

Procedure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar medium lacking histidine.

-

Data Analysis: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow in the absence of histidine) is counted for each concentration of the test substance and compared to the number of spontaneous revertant colonies in the negative control. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.

Signaling Pathways and Logical Relationships

The toxicity of azo dyes like this compound is often linked to their metabolism, which can lead to the formation of reactive intermediates.

Logical Flow of Skin Sensitization

The process of skin sensitization by a chemical allergen can be depicted as a logical sequence of events.

Caption: Logical workflow of skin sensitization by a hapten like this compound.

Experimental Workflow for In Vitro Eye Irritation Testing

Modern approaches to eye irritation testing often follow a tiered or integrated testing strategy to reduce reliance on animal testing.

Caption: A tiered experimental workflow for assessing the eye irritation potential of a substance.

Conclusion

The available data, although limited for this compound specifically, suggests that it should be handled with care. The GHS classification indicates it is harmful if swallowed and can cause serious eye damage. Furthermore, there is experimental evidence classifying it as a moderate skin sensitizer. The potential for mutagenicity and carcinogenicity cannot be ruled out based on the properties of other azo dyes. It is recommended that appropriate personal protective equipment, including gloves and eye protection, be used when handling this compound. Further toxicological studies are warranted to fully characterize the health and safety profile of this compound.

References

An In-depth Technical Guide to the Environmental Fate and Impact of Disperse Brown 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Brown 1 (C.I. 11152; CAS No. 23355-64-8) is a monoazo disperse dye characterized by its chlorinated and nitrated aromatic structure. This technical guide provides a comprehensive overview of the available data on its environmental fate and ecotoxicological impact. Due to a notable lack of direct experimental data for this compound, this guide employs a read-across approach, leveraging information from structurally similar azo disperse dyes to infer its likely environmental behavior and toxicity. The document details the dye's physicochemical properties, discusses its anticipated environmental persistence, degradation pathways, and bioaccumulation potential. Furthermore, it outlines standardized experimental protocols for assessing the environmental risk of such substances and presents available ecotoxicity data for analogous compounds.

Introduction

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester and acetate. This compound is a member of this class, utilized in the textile industry.[1] Its molecular structure, featuring a chlorinated phenyl group and a dichlorinated nitrophenyl group linked by an azo bond, raises concerns about its environmental persistence and potential for toxicological effects. Aromatic azo compounds are known to be recalcitrant to aerobic biodegradation, and under anaerobic conditions, the azo linkage can be cleaved to form potentially harmful aromatic amines.[2][3] This guide synthesizes the current knowledge on this compound, with a necessary reliance on data from structural analogues to provide a comprehensive assessment for researchers and professionals in relevant fields.

Physicochemical Properties of this compound

A thorough understanding of a substance's physicochemical properties is fundamental to predicting its environmental distribution and fate. The key properties of this compound are summarized in Table 1. Its low water solubility and moderate to high octanol-water partition coefficient suggest a tendency to partition from the aqueous phase to sediment and soil.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[3-chloro-4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol | |

| CAS Number | 23355-64-8 | |

| C.I. Number | 11152 | |

| Molecular Formula | C₁₆H₁₅Cl₃N₄O₄ | |

| Molecular Weight | 433.67 g/mol | |

| Appearance | Dark brown powder | |

| Water Solubility | Insoluble | |

| Synonyms | C.I. This compound, Disperse Brown 3G, Disperse Brown 3RD, Disperse Brown LS |

Environmental Fate

The environmental fate of this compound is governed by its resistance to degradation and its partitioning behavior in various environmental compartments.

Environmental Persistence and Degradation

Disperse dyes, as a class, are generally resistant to aerobic biodegradation. The complex aromatic structure of this compound, coupled with the presence of electron-withdrawing chloro and nitro groups, contributes to its recalcitrance.

Abiotic Degradation:

-

Photodegradation: Disperse dyes are generally stable to light. While specific data for this compound is unavailable, studies on other disperse dyes suggest that photodegradation in water is a slow process.

Biotic Degradation:

-

Aerobic Degradation: Under aerobic conditions, the complete mineralization of azo dyes is limited.

-

Anaerobic Degradation: In anaerobic environments, such as sediments, the primary degradation pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-). This process is typically mediated by microbial azoreductases. The anaerobic degradation of this compound is expected to yield two primary aromatic amines: 2,6-dichloro-4-nitroaniline and N,N-bis(2-hydroxyethyl)-3-chloro-p-phenylenediamine. The formation of such aromatic amines is a significant concern due to their potential toxicity.

A generalized anaerobic degradation pathway for azo dyes is depicted in the following diagram:

Bioaccumulation

Bioaccumulation is the net accumulation of a chemical by an organism from all sources, including water, food, and sediment. The potential for a substance to bioaccumulate is often estimated by its bioconcentration factor (BCF) or bioaccumulation factor (BAF).

Soil and Sediment Sorption

Given its low water solubility and expected moderate to high octanol-water partition coefficient, this compound is predicted to have a strong affinity for organic matter in soil and sediment. This sorption will limit its mobility in the environment but also increase its persistence in these compartments, making it available for benthic organisms and potentially leading to long-term exposure.

Ecotoxicological Impact

The ecotoxicological impact of this compound is largely inferred from data on analogous compounds due to the absence of specific experimental results. Azo dyes and their degradation products, aromatic amines, can be toxic, mutagenic, and carcinogenic.

Table 2: Ecotoxicity Data for Structural Analogues of this compound (QSAR Predictions)

| Substance | Test Organism | Endpoint | Value (mg/L) | Source |

| 2,6-dichloro-4-nitroaniline | Daphnia magna | EC50 (48h) | 21.2 | |

| Disperse Brown 27-1 | Daphnia magna | EC50 (48h) | 2.77 | |

| Disperse Brown 19 | Daphnia magna | EC50 (48h) | Not specified, but found to be mutagenic in QSAR study |

Note: The ecotoxicity data presented are based on Quantitative Structure-Activity Relationship (QSAR) models and not on direct experimental testing of this compound.

Experimental Protocols

Standardized testing methodologies are crucial for generating reliable and comparable data for environmental risk assessment. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Aquatic Toxicity Testing

The following diagrams illustrate the general workflows for standard aquatic toxicity tests.

Detailed Methodologies:

-

OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity of a substance to Daphnia magna. Juvenile daphnids, less than 24 hours old, are exposed to the test substance in a series of concentrations for 48 hours. The endpoint is the immobilization of the daphnids, and the EC50 (the concentration causing immobilization in 50% of the population) is calculated.

-

OECD 203: Fish, Acute Toxicity Test: This guideline describes a method to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period. Fish are exposed to at least five concentrations of the test substance, and mortality is recorded at 24, 48, 72, and 96 hours.

-

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effects of a substance on the growth of freshwater algae. Exponentially growing algal cultures are exposed to various concentrations of the test substance over 72 hours. The inhibition of growth is measured, and the EC50 for growth rate is determined.

Bioaccumulation Testing

The potential for bioaccumulation is typically assessed using the OECD 305 guideline.

Detailed Methodology:

-

OECD 305: Bioaccumulation in Fish: This guideline details methods for determining the bioconcentration and bioaccumulation of chemicals in fish. The test consists of two phases: an uptake phase, where fish are exposed to the test substance at a constant concentration, and a depuration (or elimination) phase, where the fish are transferred to a substance-free medium. The concentrations of the test substance in the fish tissue and water are measured at regular intervals to calculate the uptake and depuration rate constants, and ultimately the Bioconcentration Factor (BCF).

Analytical Methodology

The accurate quantification of this compound in environmental matrices is essential for exposure assessment. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice for the analysis of disperse dyes.

-

HPLC-UV/Vis: A common approach involves reverse-phase HPLC with a C18 column and a mobile phase gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is performed using a UV-Vis or Diode Array Detector (DAD) at the wavelength of maximum absorbance for this compound.

-

HPLC-MS/MS: For higher sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS) is employed. This technique allows for the confirmation of the analyte's identity and its quantification at very low concentrations.

Conclusion and Recommendations

This technical guide has synthesized the available information on the environmental fate and impact of this compound. A significant data gap exists for this specific substance, necessitating a read-across approach from structurally similar compounds.

Key Findings:

-

This compound is a poorly water-soluble, persistent organic pollutant.

-

It is expected to partition to soil and sediment.

-

Anaerobic degradation is likely to proceed via reductive cleavage of the azo bond, forming potentially hazardous aromatic amines.

-

Based on data from a structural analogue, the bioaccumulation potential is considered low.

-

Quantitative ecotoxicity data for this compound is not available, but QSAR models for similar structures suggest potential for aquatic toxicity.

Recommendations for Future Research:

-

Generation of empirical data on the aquatic toxicity of this compound to fish, daphnia, and algae following OECD guidelines is crucial for a definitive risk assessment.

-

Studies on the anaerobic and aerobic biodegradability of this compound are needed to determine its persistence and to identify its degradation products.

-

An experimental study to determine the bioconcentration factor (BCF) of this compound in fish would provide a definitive measure of its bioaccumulation potential.

-

Further investigation into the toxicity of the predicted aromatic amine degradation products is warranted.

By addressing these research gaps, a more complete and accurate understanding of the environmental risks posed by this compound can be achieved, enabling more informed regulatory and industrial decision-making.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. This compound | C16H15Cl3N4O4 | CID 31878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Screening assessment - Canada.ca [canada.ca]

- 4. Screening Assessment for the Challenge - Canada.ca [canada.ca]

- 5. ICI Journals Master List [journals.indexcopernicus.com]

Toxicological Profile of Disperse Brown 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information on Disperse Brown 1 (C.I. 11152). A comprehensive review of publicly accessible scientific literature and regulatory databases reveals a significant lack of detailed toxicological studies for this specific substance. Much of the available data is qualitative or derived from notifications to regulatory bodies. Therefore, where specific data for this compound is unavailable, information on analogous azo disperse dyes is presented to provide context for potential toxicological effects, with the clear understanding that this is for informational purposes and not a direct assessment of this compound.

Executive Summary

This compound is an azo dye used in the textile and hair coloring industries. While comprehensive toxicological data is scarce, it is identified by the European Chemicals Agency (ECHA) as a skin sensitizer and toxic to reproduction.[1] GHS hazard classifications from notifications to ECHA also indicate that it may be harmful if swallowed and causes serious eye damage.[2] Due to the limited availability of quantitative data, a full risk assessment is challenging. This guide provides an overview of the known information, details relevant experimental protocols for assessing the toxicity of disperse dyes, and outlines potential mechanisms of toxicity associated with this class of compounds.

Substance Identification and Properties

This compound is a monoazo dye. Key identification details are provided in the table below.

| Identifier | Value |

| Chemical Name | Ethanol, 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis- |

| C.I. Name | This compound |

| C.I. Number | 11152 |

| CAS Number | 23355-64-8 |

| EC Number | 245-604-7 |

| Molecular Formula | C16H15Cl3N4O4 |

| Molecular Weight | 433.67 g/mol |

| Primary Uses | Colorant in textiles (polyester, nylon, acrylics) and hair dye formulations. |

Toxicological Data Summary

The following tables summarize the available toxicological data for this compound. Due to significant data gaps, many fields indicate "No data available." For comparative purposes, data on the structurally related azo dye, Disperse Red 1, is included where relevant, with the source clearly noted.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Not specified | Oral | Harmful if swallowed (GHS classification) | [2] |

| LD50 | Data not available | Dermal | No data available | |

| LC50 | Data not available | Inhalation | No data available |

Irritation and Sensitization

| Endpoint | Species | Result | Reference |

| Skin Irritation | Data not available | No data available | |

| Eye Irritation | Not specified | Causes serious eye damage (GHS classification) | [2] |

| Skin Sensitization | Human | Known contact allergen | [1] |

| Skin Sensitization | Not specified | Identified as a skin sensitizer (Category 1/1A/1B) |

Genotoxicity and Mutagenicity

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Data not available | Data not available | No data available | |

| In vitro Micronucleus | Data not available | Data not available | No data available | |

| In vivo Genotoxicity | Data not available | Data not available | No data available | |

| Analogue Data: Disperse Red 1 | ||||

| In vitro Micronucleus | Human lymphocytes & HepG2 cells | Not specified | Positive | |

| In vivo Comet Assay | Mouse testicular cells | N/A | Positive |

Repeated Dose Toxicity

| Endpoint | Species | Route | Duration | NOAEL/LOAEL | Reference |

| Sub-acute/Sub-chronic | Data not available | Data not available | Data not available | No data available |

Carcinogenicity

| Species | Route | Duration | Result | Reference |

| Data not available | Data not available | Data not available | No data available |

Reproductive and Developmental Toxicity

| Endpoint | Species | Route | Result | Reference |

| Reproductive Toxicity | Not specified | Not specified | Identified as toxic to reproduction (Category 1A/1B) | |

| Analogue Data: Disperse Red 1 | ||||

| Reproductive Toxicity | Male Mice | Oral (gavage) | Increased frequency of abnormal sperm, decreased fertility |

Aquatic Toxicity

| Species | Endpoint | Duration | Value | Reference |

| Data not available | Data not available | Data not available | No data available |

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. As specific studies on this compound are not publicly available, the following sections describe standardized methodologies for key toxicological endpoints relevant to this class of chemical.

Skin Sensitization: Murine Local Lymph Node Assay (LLNA)

The LLNA is a standard in vivo method for assessing the skin sensitization potential of a substance.

Objective: To determine if a substance can induce a proliferative response in the draining lymph nodes, indicative of a sensitization response.

Methodology:

-

Animals: Typically, female CBA/J or BALB/c mice are used.

-

Test Substance Preparation: The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil, DMSO) at various concentrations.

-

Application: A defined volume (e.g., 25 µL) of the test substance or vehicle control is applied to the dorsal surface of each ear for three consecutive days.

-

Proliferation Measurement: On day 5, mice are injected intravenously with a solution of 3H-methyl thymidine or an alternative marker like BrdU.

-

Sample Collection: After a set time (e.g., 5 hours), mice are euthanized, and the draining auricular lymph nodes are excised.

-

Analysis: A single-cell suspension of lymph node cells is prepared. The incorporation of 3H-thymidine is measured by liquid scintillation counting and expressed as disintegrations per minute (DPM).

-

Endpoint: The Stimulation Index (SI) is calculated for each group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 at one or more concentrations.

Caption: Workflow for the Murine Local Lymph Node Assay (LLNA).

Genotoxicity: In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).

Objective: To determine the clastogenic (chromosome breaking) and aneugenic (chromosome loss) potential of a substance.

Methodology:

-

Cell Culture: A suitable cell line (e.g., human peripheral blood lymphocytes, CHO, or HepG2 cells) is cultured.

-

Exposure: Cells are exposed to the test substance at various concentrations, with and without an exogenous metabolic activation system (S9 mix).

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

-

Scoring: Under a microscope, at least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

-

Cytotoxicity Assessment: The Cytokinesis-Block Proliferation Index (CBPI) is calculated to assess cytotoxicity.

-